1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine
Description
Chemical Name: 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine Molecular Formula: C₁₀H₁₂BrN Molecular Weight: 230.12 g/mol (calculated from evidence-based analogs) CAS Number: 345965-54-0 (for its positional isomer, 1-(4-bromophenyl)cyclopropanamine) Synonyms: 1-(4-Bromo-3-methylphenyl)cyclopropylamine, [1-(4-bromo-3-methylphenyl)cyclopropyl]amine .
This compound features a cyclopropane ring directly attached to an aromatic system substituted with bromine and methyl groups at the 4- and 3-positions, respectively. The cyclopropane-amine moiety confers structural rigidity, which is advantageous in medicinal chemistry for enhancing binding affinity and metabolic stability .
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-6-8(2-3-9(7)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURBQOZKXQLLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260766-01-5 | |
| Record name | 1-(4-bromo-3-methylphenyl)cyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Antitumor Activity
Research indicates that 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine exhibits significant antitumor properties. Compounds with similar structures have been shown to selectively target cancer cell lines, demonstrating potential for development as anticancer agents.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various cyclopropane derivatives against human breast cancer cell lines. The results indicated that compounds similar to this compound displayed low micromolar IC50 values, suggesting effective induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 5.0 | Apoptosis induction |
| B | MDA-MB-231 | 3.5 | Cell cycle arrest |
Antimicrobial Properties
In addition to its antitumor effects, this compound may also possess antimicrobial properties. The halogenated phenyl rings are often linked to increased efficacy against various bacterial strains.
Case Study: Antimicrobial Evaluation
A recent evaluation indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable to Vancomycin |
| Escherichia coli | 16 | Higher than Ampicillin |
Material Science Applications
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and advanced materials. Its ability to undergo various chemical reactions allows for the synthesis of novel materials with enhanced mechanical and thermal properties.
Research Insights:
Studies have explored the use of this compound in creating polymer blends that exhibit improved durability and resistance to environmental factors. The incorporation of cyclopropane derivatives into polymer matrices has been shown to enhance their overall performance.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine, emphasizing differences in substituents, ring systems, and applications:
Key Insights :
Ring System Impact :
- Cyclopropane rings (vs. cyclopentane) reduce molecular weight and increase ring strain, enhancing conformational rigidity. This is critical in drug design for optimizing binding kinetics .
- Substitution on the cyclopropane (e.g., CF₃, CHF₂) modulates electronic properties and bioavailability. For example, trifluoromethyl derivatives exhibit improved blood-brain barrier penetration .
Aromatic Substitution Effects :
- Bromine at the 4-position (vs. 3-position) influences steric and electronic interactions in cross-coupling reactions. For instance, 1-(4-bromophenyl)cyclopropanamine is more reactive in Suzuki-Miyaura couplings than its 3-bromo isomer .
- The 3-methyl group in the target compound may enhance hydrophobic interactions in protein binding pockets, as seen in kinase inhibitors .
Biological Relevance :
- Fluorinated cyclopropane amines (e.g., 1-(trifluoromethyl)cyclopropan-1-amine) are prioritized in protease inhibitor design (e.g., BACE1 for Alzheimer’s disease) due to their ability to engage glycine residues via hydrogen bonding .
- Brominated analogs, such as the target compound, are less common in clinical candidates but serve as versatile intermediates for derivatization via halogen-metal exchange .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine?
- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized aryl precursor. A common approach is the [2+1] cycloaddition using diethylzinc and diiodomethane under controlled conditions to form the cyclopropane ring. For example, starting from 4-bromo-3-methylbenzaldehyde, a Strecker synthesis can introduce the amine group, followed by cyclopropanation via transition-metal catalysis (e.g., Cu(I)) to stabilize strained intermediates . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures.
Q. How is this compound characterized structurally?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows distinct signals for the cyclopropane protons (δ 1.2–1.5 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the cyclopropane carbons (δ 20–25 ppm) and quaternary carbon bonded to the amine (δ 45–50 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion peak [M+H]⁺ at m/z 226.0 (calculated for C₁₀H₁₁BrN).
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) resolves bond angles and confirms the cyclopropane ring geometry .
Q. What solvents and conditions stabilize this compound during storage?
- Methodological Answer : The amine is hygroscopic and prone to oxidation. Store under inert gas (N₂ or Ar) at –20°C in amber vials. Recommended solvents for stock solutions include dry DCM or THF with 1% triethylamine to prevent protonation or degradation. Avoid aqueous buffers unless immediately used .
Advanced Research Questions
Q. How can contradictory reactivity data in nucleophilic substitution reactions be resolved?
- Methodological Answer : Discrepancies often arise from steric hindrance of the cyclopropane ring or competing elimination pathways. To isolate substitution products:
- Use bulky leaving groups (e.g., mesyl instead tosyl) to slow elimination.
- Optimize temperature (0–25°C) and solvent polarity (e.g., DMF for polar transition states).
- Monitor reaction progress via TLC or in-situ IR for intermediate trapping. Computational DFT studies (e.g., Gaussian09) can model transition states to predict regioselectivity .
Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:
- Use (R)-BINAP ligand with Pd(0) to induce asymmetry during cyclopropanation.
- Dynamic kinetic resolution via enzymatic catalysis (e.g., lipases in biphasic systems) can resolve racemic mixtures.
- Chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) validates purity (>99% ee) .
Q. How does electronic perturbation of the bromo-methyl substituent affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Synthesizing analogs with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups at the 3-methyl position.
- Assaying receptor binding (e.g., radioligand displacement for GPCR targets) or enzyme inhibition (IC₅₀ via fluorometric assays).
- Computational docking (AutoDock Vina) models interactions with binding pockets, correlating Hammett σ values with activity trends .
Q. What mechanistic insights explain unexpected byproducts in photochemical reactions?
- Methodological Answer : Side products (e.g., ring-opened alkenes) form via Norrish-type pathways under UV light. Mitigation strategies:
- Use low-intensity UV (254 nm) with triplet quenchers (e.g., β-carotene).
- Conduct laser flash photolysis to identify transient intermediates.
- Substitute the bromine atom with less photosensitive groups (e.g., CN) to test electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
